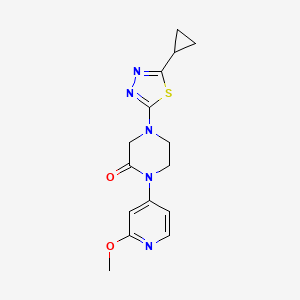![molecular formula C13H18Cl2N2O B2390738 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride CAS No. 1286275-79-3](/img/structure/B2390738.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, also known as PCP (Phencyclidine), is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially used as an anesthetic but was later discontinued due to its adverse side effects. However, it has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits.
Mécanisme D'action
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to a specific site on the receptor and blocks the influx of calcium ions, which are necessary for normal neuronal function. This results in a disruption of normal neurotransmission, leading to the characteristic dissociative effects of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.
Biochemical and Physiological Effects:
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and stimulation. It also activates the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as cortisol. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to induce neurotoxicity and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for studying the role of glutamate receptors in various physiological processes. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has a rapid onset of action and a relatively short half-life, making it easy to administer and control in laboratory experiments.
However, N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has several limitations. It is a highly potent and addictive drug, and caution must be taken when handling and administering it in laboratory settings. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been shown to induce neurotoxicity and oxidative stress, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. One area of interest is the potential therapeutic applications of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. Studies have shown that N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride may have antidepressant and anti-inflammatory effects, and there is ongoing research into its potential use in treating various psychiatric and neurological disorders.
Another area of interest is the development of novel NMDA receptor antagonists that have similar pharmacological effects to N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride but with fewer adverse side effects. Researchers are also investigating the role of glutamate receptors in various physiological processes, which may lead to the development of new drugs for treating a range of disorders.
Conclusion:
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, or N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, is a dissociative anesthetic drug that has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. While N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool, caution must be taken when handling and administering it in laboratory settings. There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, including the development of novel NMDA receptor antagonists and investigating its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves the reaction of 1-(1-phenylcyclohexyl)piperidine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.
Applications De Recherche Scientifique
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been extensively studied for its effects on the central nervous system. It has been used as a research tool to study the mechanisms of action of glutamate receptors and to investigate the pathophysiology of schizophrenia. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJJSEMJGSTNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)


![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

